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Compound of Interest

Compound Name: 3-Chloro-6-phenoxypyridazine

Cat. No.: B074615 Get Quote

For researchers, scientists, and drug development professionals, the quest for novel antifungal

agents is a critical endeavor. Pyridazine derivatives have emerged as a promising class of

compounds exhibiting significant antifungal activity. This guide provides a comparative analysis

of the antifungal performance of various pyridazine derivatives, supported by experimental

data, detailed methodologies, and insights into their mechanisms of action.

This publication synthesizes data from multiple studies to offer a comprehensive overview of

the structure-activity relationships and antifungal efficacy of this important heterocyclic scaffold.

Comparative Antifungal Activity of Pyridazine
Derivatives
The antifungal efficacy of pyridazine derivatives is typically evaluated by determining their

Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents

visible growth of a microorganism. The following tables summarize the MIC values of

representative pyridazine derivatives against various fungal pathogens, offering a clear

comparison of their potency.
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Derivative Fungal Strain MIC (µg/mL)
Reference
Compound

MIC (µg/mL)

Imidazo[1,2-

b]pyridazine

Series

Compound 4a
Alternaria

alternata
3.13 Hymexazol 80.0

Compound 4c
Pyricularia

oryzae
1.56 Hymexazol 40.0

Compound 4d Cornu curvalaria 0.78 Hymexazol 20.0

Compound 4l
Alternaria

brassicae
6.25 Hymexazol >100

Compound 4r Fusarium solani 12.5 Hymexazol >100

Pyrazolo[3,4-

c]pyridazine

Series

Compound 4c Candida albicans 125 Fluconazole 62.5

Compound 4d Candida albicans 125 Fluconazole 62.5

Pyridazin-3(2H)-

one Series

Compound 8g Candida albicans 16 - -

Compound 8a Candida albicans 32 - -

Compound 8j Candida albicans 32 - -

Table 1: Comparative Minimum Inhibitory Concentration (MIC) of Selected Pyridazine

Derivatives.[1][2]
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Current research suggests that many pyridazine derivatives exert their antifungal effects

through mechanisms similar to those of widely used azole antifungals. The primary target is

often the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is a

critical enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of

the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell

death.

Molecular docking studies have further supported this hypothesis, showing that pyridazine

derivatives can fit into the active site of lanosterol 14α-demethylase, indicating a potential for

inhibition.

Another potential target for some pyridazine derivatives is succinate dehydrogenase (SDH), a

key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain.

Inhibition of SDH disrupts cellular respiration and energy production in fungi.

Below is a diagram illustrating the ergosterol biosynthesis pathway, a key target for many

pyridazine derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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